molecular formula C11H20O3 B576744 Pentyl 1-hydroxycyclopentane-1-carboxylate CAS No. 13227-83-3

Pentyl 1-hydroxycyclopentane-1-carboxylate

Cat. No.: B576744
CAS No.: 13227-83-3
M. Wt: 200.278
InChI Key: RHBWDHBYFSDQBH-UHFFFAOYSA-N
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Description

Pentyl 1-hydroxycyclopentane-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by a cyclopentane ring substituted with a hydroxyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 1-hydroxycyclopentane-1-carboxylate can be achieved through several methods. One common approach involves the esterification of 1-hydroxycyclopentane-1-carboxylic acid with pentanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the use of cyclopentanol as a starting material, which is first oxidized to cyclopentanone. The cyclopentanone is then subjected to a Grignard reaction with pentylmagnesium bromide to form the desired ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of efficient separation techniques such as distillation and crystallization is essential to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Pentyl 1-hydroxycyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentanone or 1-hydroxycyclopentane-1-carboxylic acid.

    Reduction: Formation of pentyl 1-hydroxycyclopentanol.

    Substitution: Formation of various substituted esters and amides.

Scientific Research Applications

Pentyl 1-hydroxycyclopentane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Pentyl 1-hydroxycyclopentane-1-carboxylate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors in the body .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanol: Similar structure but lacks the ester group.

    Cyclopentanone: Similar structure but lacks the hydroxyl and ester groups.

    Pentyl cyclopentane-1-carboxylate: Similar structure but lacks the hydroxyl group.

Uniqueness

Pentyl 1-hydroxycyclopentane-1-carboxylate is unique due to the presence of both a hydroxyl group and an ester group on the cyclopentane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

CAS No.

13227-83-3

Molecular Formula

C11H20O3

Molecular Weight

200.278

IUPAC Name

pentyl 1-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C11H20O3/c1-2-3-6-9-14-10(12)11(13)7-4-5-8-11/h13H,2-9H2,1H3

InChI Key

RHBWDHBYFSDQBH-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1(CCCC1)O

Synonyms

Cyclopentanecarboxylic acid, 1-hydroxy-, pentyl ester (7CI,8CI)

Origin of Product

United States

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